![molecular formula C13H18N2O6 B3956163 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide](/img/structure/B3956163.png)
4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide
Overview
Description
4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide, also known as DMNM-4, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide works by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also activates certain signaling pathways that promote cell survival and inhibit cell death.
Biochemical and Physiological Effects
4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been found to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. It has also been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is its potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Another area of interest is its potential as a treatment for neurodegenerative diseases, which could involve further studies on its mechanism of action and potential side effects. Additionally, further research is needed to explore its potential applications in other areas, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential as a neuroprotective agent, anti-inflammatory agent, and anti-cancer agent.
properties
IUPAC Name |
4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-8(7-19-2)14-13(16)9-5-11(20-3)12(21-4)6-10(9)15(17)18/h5-6,8H,7H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWATJCADZAJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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